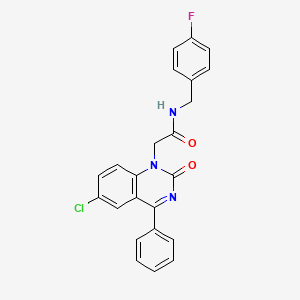

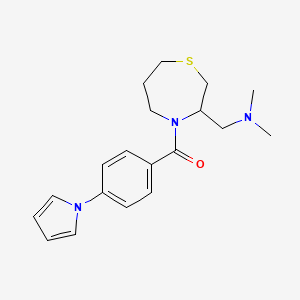

![molecular formula C20H24ClN3O2S B2482385 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride CAS No. 1322022-50-3](/img/structure/B2482385.png)

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide", and its analogs are synthetic molecules with potential applications in various fields, including medicinal chemistry. These compounds are characterized by their complex molecular structures and functional groups that contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, utilizing precursors such as benzoyl chloride or benzoic acid with specific amines or alcohols. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by spectroscopic methods (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are common techniques for determining and analyzing the molecular structures of these compounds. These methods provide insights into the geometric bond lengths, angles, and dihedral angles, revealing the impact of intermolecular interactions on the molecular geometry (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including metal-catalyzed C–H bond functionalization, due to their N,O-bidentate directing groups or similar functional groups. Such reactions extend their applicability in synthesizing heterocyclic systems or in studies related to their reactivity and interaction with biological targets (Maruti B. Yadav et al., 2020).

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

Compounds similar to the one have been utilized in the synthesis of polymers. For instance, α-Hydroxy and α,ω-dihydroxy polymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) were synthesized to explore their potential in creating star polymers and model networks, which have implications in materials science and engineering (Costa & Patrickios, 1999).

Antimicrobial Studies

Compounds containing benzothiazole and methoxy groups have shown antimicrobial activity. For example, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against bacteria and fungi, suggesting a potential avenue for the development of new antimicrobial agents (Vinusha et al., 2015).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide have been studied, revealing insights into the effects of dimerization and crystal packing on molecular geometry. Such studies are crucial for understanding the chemical and physical properties of new compounds (Karabulut et al., 2014).

Corrosion Inhibition

Derivatives of benzothiazole have been examined for their corrosion inhibiting effects on steel in acidic environments. Studies have shown that such compounds can offer significant protection against corrosion, making them valuable in materials science and industrial applications (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S.ClH/c1-14-7-5-8-15(13-14)19(24)23(12-11-22(2)3)20-21-18-16(25-4)9-6-10-17(18)26-20;/h5-10,13H,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGBJWHAQSMBJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

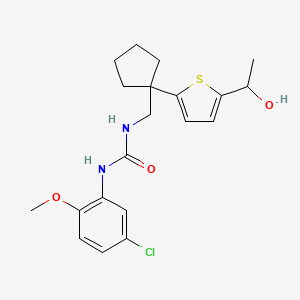

![2-(3-Methylphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2482304.png)

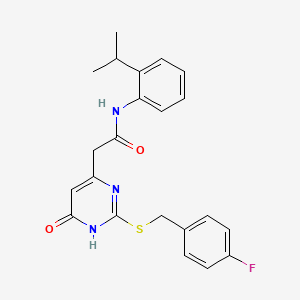

![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide](/img/structure/B2482305.png)

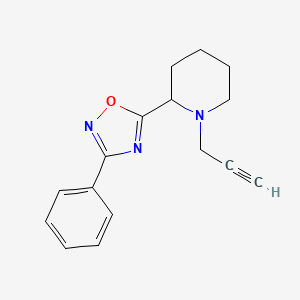

![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide](/img/structure/B2482306.png)

![5,7-Dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one](/img/structure/B2482308.png)

![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)

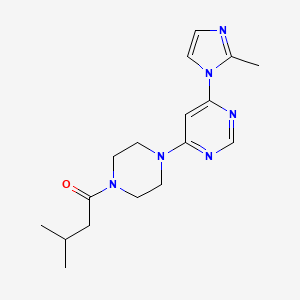

![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)

![3-(((3-(4-Ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2482318.png)

![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)